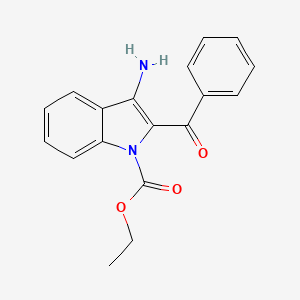
Acetamide, 2-(benzylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)acetamide is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of a benzylthio group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)acetamide typically involves the reaction of benzyl mercaptan with chloroacetamide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5CH2SH+ClCH2CONH2→C6H5CH2SCH2CONH2+HCl
Industrial Production Methods: Industrial production of 2-(Benzylthio)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions would be carefully controlled to minimize side reactions and maximize the efficiency of the process.
Types of Reactions:
Oxidation: 2-(Benzylthio)acetamide can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where the sulfur atom is replaced by other nucleophiles. This can be achieved using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, potassium cyanide
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Various substituted acetamides
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Benzylthio)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The benzylthio group can facilitate binding to these targets through hydrophobic interactions and hydrogen bonding. The acetamide moiety may also play a role in stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
2-(Benzylthio)acetic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-(Benzylthio)acetophenone: Contains a phenyl group attached to the carbonyl carbon.
2-(Benzylthio)acetamide derivatives: Various derivatives with different substituents on the benzyl or acetamide groups.
Uniqueness: 2-(Benzylthio)acetamide is unique due to its specific combination of the benzylthio and acetamide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
54744-70-6 |
|---|---|
Fórmula molecular |
C9H11NOS |
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
2-benzylsulfanylacetamide |
InChI |
InChI=1S/C9H11NOS/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) |
Clave InChI |
SSAAMOPNNPAZDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


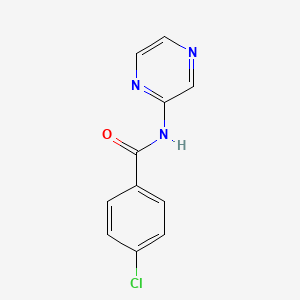
![2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11947426.png)
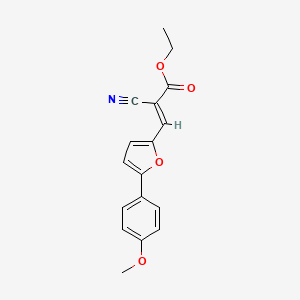
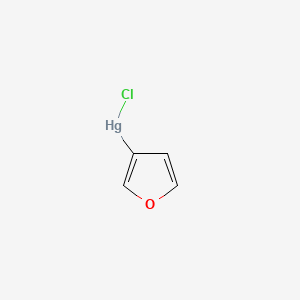
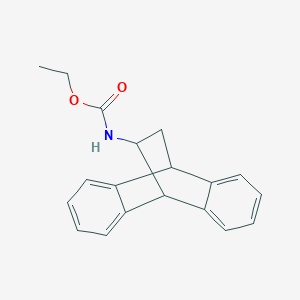
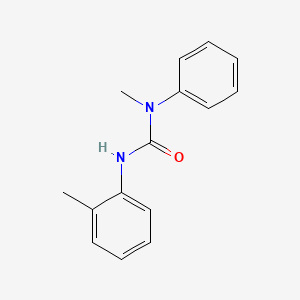
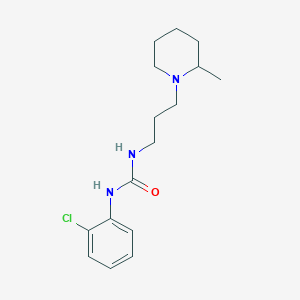

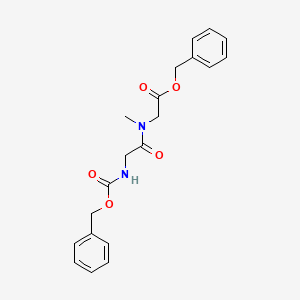
![2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide](/img/structure/B11947477.png)


